Descinolone
Description
Predicting Novel Mechanisms of Action
The exploration of Descinolone's therapeutic potential is increasingly focused on uncovering and validating novel mechanisms of action. Current research is moving beyond established pathways to investigate less understood cellular interactions and molecular targets. Advanced computational approaches, such as deep learning-based methods for predicting drug-target interactions (DTIs), are being employed to identify potential new targets for this compound nih.gov. These methods analyze complex biological data, including gene expression patterns and molecular interactions, to generate hypotheses about how this compound might exert its effects at a deeper molecular level columbia.edu. By mapping these predicted interactions, researchers aim to understand how this compound might influence disease pathways that are not currently recognized as primary targets. This predictive modeling can also help identify off-target effects that could be repurposed for new therapeutic applications or managed more effectively. Furthermore, investigating the role of this compound in modulating signaling transduction pathways and kinase inhibitors represents a promising avenue for uncovering new mechanisms of action, particularly in complex diseases nih.gov.
Accelerating Analogue Design and Optimization
The design and optimization of this compound analogues are critical for enhancing its therapeutic profile, including potency, selectivity, and pharmacokinetic properties. Medicinal chemistry strategies are being refined to accelerate this process. Structure-activity relationship (SAR) studies are fundamental, involving systematic modifications of the this compound scaffold to understand how structural changes impact biological activity nih.govnih.gov. These studies guide the synthesis of new compounds by identifying key pharmacophores and functional groups responsible for target engagement. Modern approaches leverage computational tools, such as machine learning and artificial intelligence, to predict the outcomes of structural modifications and to design novel analogues more efficiently researchgate.netarxiv.orgnih.gov. Techniques like bioisosteric replacement, rigid analogue design, and alterations in molecular structure (e.g., chain branching) are employed to fine-tune the drug's interaction with its target and to improve its ADME (absorption, distribution, metabolism, and excretion) properties slideshare.net. The integration of these computational methods with experimental validation aims to streamline the discovery pipeline, enabling faster identification of optimized this compound derivatives with superior therapeutic benefits and reduced undesirable properties.
Exploring Non-Canonical Actions and Untapped Therapeutic Potential in Preclinical Contexts
Emerging research is actively exploring this compound's potential for non-canonical actions and its untapped therapeutic utility in preclinical settings. This involves investigating whether this compound exhibits biological activities or therapeutic effects beyond its initially characterized functions. Preclinical studies are designed to identify novel applications by testing this compound in a broader range of disease models. For instance, unexpected amelioration of symptoms in preclinical models of inflammation or other complex conditions could suggest new therapeutic avenues nih.gov. Researchers are also examining this compound's potential in areas such as autoimmune diseases or addiction pathways, where its molecular interactions might offer unique benefits google.comgoogle.com. The systematic exploration of this compound's effects in various preclinical contexts aims to uncover hidden therapeutic potential, potentially leading to its application in diseases or conditions not previously considered.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO5/c1-11(23)21(27)16(25)9-15-14-5-4-12-8-13(24)6-7-18(12,2)20(14,22)17(26)10-19(15,21)3/h6-8,14-17,25-27H,4-5,9-10H2,1-3H3/t14-,15-,16+,17-,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCBAFABWCTLEN-PMVIMZBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024230 | |
| Record name | Descinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-52-8 | |
| Record name | Descinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=595-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Descinolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Descinolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Descinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESCINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBV60529GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q. How can researchers leverage contradictory data to refine this compound’s therapeutic index?
- Methodological Answer : Perform sensitivity analyses to identify critical parameters (e.g., receptor binding vs. metabolic clearance). Use Bayesian statistics to integrate prior contradictory data into predictive models. Publish negative results to enhance transparency and guide future studies .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing high-throughput screening data for this compound derivatives?
- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to manage Type I errors. Use cluster analysis (e.g., hierarchical clustering) to group compounds by activity profiles. Validate hits with orthogonal assays and report effect sizes with 95% confidence intervals .
Q. How should researchers document and share negative or inconclusive results related to this compound?
- Methodological Answer : Publish in open-access repositories (e.g., Zenodo) or journals specializing in negative results (e.g., Journal of Negative Results). Include raw data, experimental conditions, and analysis scripts to enable meta-research. Cite prior work to contextualize findings and avoid redundancy .
Q. Tables for Methodological Reference
| Research Stage | Key Tools/Methods | Quality Control Criteria |
|---|---|---|
| Synthesis & Purification | HPLC, NMR, X-ray crystallography | ≥95% purity, spectral match to literature |
| In Vitro Bioactivity | Reporter assays, enzymatic kinetics | Z’ factor >0.5, CV <15% |
| Preclinical PK/PD | LC-MS/MS, compartmental modeling | AUC reproducibility ±10%, R² >0.9 |
| Data Analysis | Bayesian models, FDR correction | Transparent code sharing, sensitivity tests |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
